

Application Note: High-Resolution Mass Spectrometry Analysis of 3-Ethylaniline-d5

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Compound of Interest

Compound Name: 3-Ethylaniline-d5

Cat. No.: B15140738

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Introduction

3-Ethylaniline-d5 is a deuterated analog of 3-ethylaniline, a compound relevant in various industrial applications and a potential metabolite of pharmaceutical interest. Its stable isotope-labeled nature makes it an ideal internal standard for quantitative studies by mass spectrometry, enabling accurate and precise measurements in complex matrices. This application note provides a detailed protocol for the high-resolution mass spectrometry (HRMS) analysis of **3-Ethylaniline-d5**, suitable for pharmacokinetic, toxicological, and metabolic studies.

Physicochemical Properties and Predicted Mass Spectrometry Data

A summary of the key physicochemical and predicted mass spectrometric data for **3-Ethylaniline-d5** is presented below.

Property	Value
Molecular Formula	C ₈ H ₆ D ₅ N
Monoisotopic Mass	126.1206 Da
Exact Mass	126.1206 Da
Predicted m/z (ESI+)	127.1279 ([M+H] ⁺)

Experimental Protocols

This section details the recommended procedures for sample preparation, liquid chromatography, and high-resolution mass spectrometry for the analysis of **3-Ethylaniline-d5**.

Sample Preparation

A generic sample preparation protocol for biological matrices (e.g., plasma, urine) is provided below. Optimization may be required depending on the specific matrix and concentration of the analyte.

- **Protein Precipitation:** To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing the desired concentration of an appropriate internal standard.
- **Vortexing:** Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- **Centrifugation:** Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a new microcentrifuge tube.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- **Reconstitution:** Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-HRMS analysis.

Liquid Chromatography (LC)

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

High-Resolution Mass Spectrometry (HRMS)

Parameter	Recommended Condition
Mass Spectrometer	High-resolution Orbitrap or Q-TOF mass spectrometer
Ionization Source	Heated Electrospray Ionization (HESI) in positive ion mode
Capillary Voltage	3.5 kV
Source Temperature	320°C
Sheath Gas Flow Rate	40 units
Auxiliary Gas Flow Rate	10 units
Full Scan Resolution	70,000
Full Scan Range	m/z 50-500
dd-MS ² (Data-Dependent MS/MS)	Top 5 most intense ions
MS ² Resolution	17,500
Collision Energy	Stepped HCD (Higher-Energy Collisional Dissociation) 20, 30, 40 eV

Predicted Fragmentation Pattern

The fragmentation of the protonated molecule of **3-Ethylaniline-d5** ($[M+H]^+$ at m/z 127.1279) is expected to involve the loss of the deuterated ethyl group and fragmentation of the aniline ring. The predicted major fragment ions are summarized in the table below.

Predicted Fragment Ion	m/z	Description
$[C_6H_6DN]^+$	94.0683	Loss of C ₂ D ₅ radical
$[C_5H_4D]^+$	68.0574	Loss of HCN from $[C_6H_6DN]^+$
$[C_4H_2D]^+$	54.0417	Further fragmentation

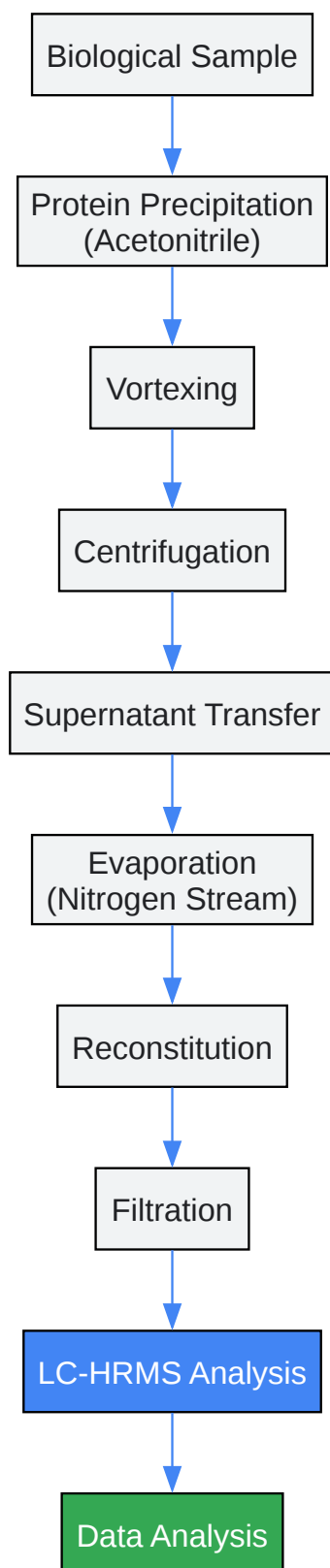
Quantitative Data

The following table presents typical quantitative performance parameters that can be expected for the analysis of aromatic amines using a validated LC-HRMS method. These values should be established and verified for **3-Ethylaniline-d5** in the specific matrix of interest.

Parameter	Expected Value
Linear Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.05 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL
Accuracy	85 - 115%
Precision (%RSD)	< 15%

Visualizations

Experimental Workflow

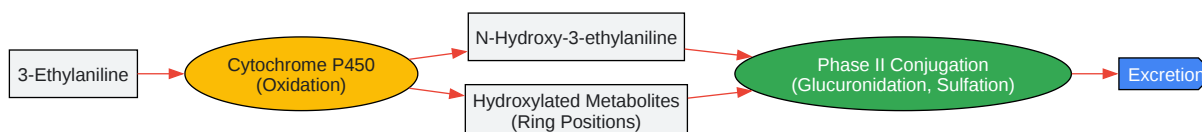


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Caption: Experimental workflow for the analysis of **3-Ethylaniline-d5**.

Proposed Metabolic Pathway of 3-Ethylaniline

The metabolism of 3-ethylaniline is primarily mediated by cytochrome P450 enzymes, leading to various oxidized metabolites.^[1]



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Caption: Proposed metabolic pathway of 3-Ethylaniline.

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References

- 1. Mechanisms of toxicity and carcinogenicity of three alkylanilines [dspace.mit.edu]
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